Gut restricted-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

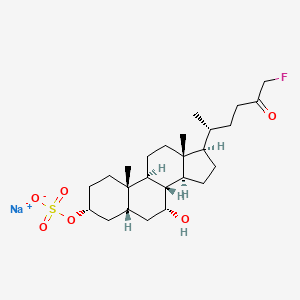

sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41FO6S.Na/c1-15(4-5-17(27)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-18(32-33(29,30)31)12-16(24)13-22(23)28;/h15-16,18-23,28H,4-14H2,1-3H3,(H,29,30,31);/q;+1/p-1/t15-,16+,18-,19-,20+,21+,22-,23+,24+,25-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCGSXGVFOXFAT-CTSSCMOWSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40FNaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Gut-restricted-7 (GR-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gut-restricted-7 (GR-7) is a potent, orally active, covalent pan-bile salt hydrolase (BSH) inhibitor with tissue-selective action limited to the gastrointestinal tract.[1] This technical guide provides a comprehensive overview of the core mechanism of action of GR-7, detailing its role in the modulation of the gut microbiome's metabolic activity, specifically its impact on the bile acid pool. This document summarizes key quantitative data, outlines experimental protocols for studying GR-7's effects, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Covalent Inhibition of Bile Salt Hydrolases

The primary mechanism of action of GR-7 is the covalent inhibition of bacterial bile salt hydrolases (BSHs) within the gut.[1][2] BSHs are enzymes produced by a wide range of gut bacteria and are considered "gateway" enzymes in the metabolism of bile acids.[3][4][5][6] They catalyze the deconjugation of primary bile acids (which are conjugated to either glycine or taurine in the liver) into their deconjugated forms.[7][8][9] This deconjugation is a critical step that must occur before further bacterial modification of primary bile acids into secondary bile acids can take place.[3][4][6]

GR-7 covalently modifies the catalytic cysteine residue (Cys2) in the active site of BSHs.[2] This irreversible binding inactivates the enzyme, preventing it from hydrolyzing the amide bond of conjugated bile acids.[2] As a pan-BSH inhibitor, GR-7 is effective against a broad spectrum of BSHs from different bacterial species.[2][10]

By inhibiting BSH activity, GR-7 leads to a significant shift in the composition of the bile acid pool in the gut. Specifically, its action results in:

-

An increase in the concentration of conjugated primary bile acids.

-

A decrease in the concentration of deconjugated primary bile acids.[1][2]

-

A subsequent decrease in the levels of secondary bile acids, as the necessary precursors for their formation are reduced.[3][4]

This modulation of the bile acid pool has significant implications for host physiology, as bile acids act as signaling molecules that interact with host receptors such as the farnesoid X receptor (FXR) and G-protein-coupled receptors (GPCRs).[3][5][11]

Signaling Pathway: Modulation of Bile Acid Metabolism

The following diagram illustrates the normal bile acid metabolism pathway and the point of intervention for GR-7.

Quantitative Data

The following tables summarize key quantitative data related to the activity and effects of GR-7 and its precursors.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 Value | Reference |

| Compound 7 (AAA-1) | B. theta BSH | 427 nM | [2] |

| Compound 7 (AAA-1) | B. longum BSH | 108 nM | [2] |

Note: Compound 7 is a precursor to the gut-restricted GR-7. GR-7 (also referred to as AAA-2) was developed by sulfonating Compound 7 to increase its gut restriction, which also resulted in reduced potency.[3]

Table 2: In Vivo Administration and Effects

| Compound | Animal Model | Dosage | Duration | Key Findings | Reference(s) |

| GR-7 | C57BL/6 Mice | 0.09% (w/w) in chow | 1 day | Significant inhibition of fecal BSH activity. | [1][2] |

| GR-7 | C57BL/6 Mice | 0.09% (w/w) in chow | 1 day | Detected in cecal contents (~20 µM) and feces; not detected in liver or plasma. | [1][12] |

| Compound 7 (AAA-1) | C57BL/6 Mice | 10 mg/kg (single gavage) | 1 day | Decreased BSH activity and decreased deconjugated bile acids in feces. | [6][12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: In Vitro BSH Activity Assay (using UPLC-MS)

This protocol is adapted from studies evaluating BSH inhibition in complex biological samples like fecal slurries.[2][3]

Objective: To quantify the inhibitory effect of GR-7 on BSH activity.

Materials:

-

Fresh or frozen fecal samples

-

Anaerobic phosphate buffer

-

GR-7 (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Deuterated conjugated bile acid substrate (e.g., glycochenodeoxycholic acid-d4, GCDCA-d4)

-

UPLC-MS system

Procedure:

-

Prepare a fecal slurry by homogenizing fecal matter in an anaerobic phosphate buffer.

-

Aliquot the fecal suspension into microcentrifuge tubes.

-

Add the test inhibitor (e.g., GR-7) at various concentrations to the tubes. Include a vehicle-only control.

-

Pre-incubate the samples for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the deuterated conjugated bile acid substrate (e.g., 100 µM GCDCA-d4).

-

Incubate the reaction for a specific time (e.g., 25 minutes to 18 hours) at 37°C.

-

Quench the reaction by adding a suitable solvent (e.g., acetonitrile) and centrifuge to pellet solids.

-

Analyze the supernatant using UPLC-MS to quantify the amount of the deconjugated product (e.g., CDCA-d4) formed.

-

Calculate the percent inhibition relative to the vehicle control.

Protocol 2: In Vivo BSH Inhibition Study in Mice

This protocol describes a proof-of-concept in vivo study to assess the gut-restricted activity of GR-7.[1][2][12]

Objective: To determine if orally administered GR-7 inhibits BSH activity in the gut and to confirm its gut-restriction.

Materials:

-

C57BL/6 mice

-

Powdered chow

-

GR-7

-

Metabolic cages for fecal and urine collection

-

Materials for BSH activity assay (Protocol 1)

-

LC-MS system for quantifying GR-7 in tissues and plasma

Procedure:

-

Acclimate mice to powdered chow.

-

Divide mice into two groups: a control group receiving powdered chow alone and a treatment group receiving powdered chow containing a specified concentration of GR-7 (e.g., 0.09% w/w).

-

House mice in metabolic cages to collect fecal pellets and urine at specified time points (e.g., 8 hours post-diet change).

-

After the study period (e.g., 30 hours), euthanize the mice and collect cecal contents, liver, and plasma samples.

-

Measure BSH activity in the collected fresh feces using the in vitro BSH activity assay (Protocol 1).

-

Process the cecal contents, liver, and plasma samples for analysis.

-

Quantify the concentration of GR-7 in the various samples using LC-MS to assess its distribution and confirm gut-restriction.

Protocol 3: Assessment of GR-7 Toxicity (Epithelial Barrier Integrity)

This protocol assesses the potential toxicity of GR-7 on intestinal epithelial cells.[1]

Objective: To evaluate if GR-7 compromises the integrity of the intestinal epithelial barrier.

Materials:

-

Caco-2 cells (or other intestinal epithelial cell line)

-

Transwell inserts

-

Cell culture medium

-

GR-7

-

A marker for paracellular permeability (e.g., Lucifer yellow or FITC-dextran)

-

A plate reader for fluorescence measurement

Procedure:

-

Culture Caco-2 cells on Transwell inserts until a confluent monolayer with stable transepithelial electrical resistance (TEER) is formed.

-

Treat the cells by adding GR-7 at various concentrations (e.g., up to 60 µM) to the apical side of the Transwell. Include a vehicle-only control.

-

Incubate for a relevant period (e.g., 24 hours).

-

Add a fluorescent permeability marker (e.g., FITC-dextran) to the apical chamber.

-

After a defined incubation period, collect samples from the basolateral chamber.

-

Measure the fluorescence in the basolateral samples using a plate reader.

-

An increase in fluorescence in the basolateral chamber of GR-7-treated cells compared to the control indicates a loss of epithelial barrier integrity.

Mandatory Visualizations

Experimental Workflow for In Vivo BSH Inhibition Study

The following diagram outlines the typical workflow for an in vivo experiment to test the efficacy of GR-7.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A gut-restricted lithocholic acid analog as an inhibitor of gut bacterial bile salt hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Gut-Restricted Lithocholic Acid Analog as an Inhibitor of Gut Bacterial Bile Salt Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | New insights into microbial bile salt hydrolases: from physiological roles to potential applications [frontiersin.org]

- 6. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]

- 7. Bile Salt Hydrolases: At the Crossroads of Microbiota and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile salt hydrolase: a key player in gut microbiota and its implications for metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. biorxiv.org [biorxiv.org]

- 11. New insights into microbial bile salt hydrolases: from physiological roles to potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on Gut-Restricted Bile Salt Hydrolase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental validation, and therapeutic potential of gut-restricted bile salt hydrolase (BSH) inhibitors. While the specific term "Gut restricted-7" does not correspond to a known molecule in the public scientific literature, this document focuses on the well-documented development of potent and selective gut-restricted BSH inhibitors, such as a lithocholic acid analog designated AAA-10, which exemplifies the cutting edge of this research field.[1][2]

Introduction: The Rationale for Gut-Restricted BSH Inhibition

Bile salt hydrolases (BSHs) are enzymes produced by gut bacteria that play a critical role in the metabolism of bile acids.[3][4] They catalyze the deconjugation of primary bile acids, which are synthesized in the liver and released into the small intestine to aid in digestion.[3] This deconjugation is a gateway reaction that leads to the formation of secondary bile acids, which act as signaling molecules that can modulate various host physiological pathways, including glucose and lipid metabolism, immune responses, and inflammatory cascades.[3][5]

The activity of BSHs has been correlated with various human diseases, including inflammatory bowel disease, type 2 diabetes, and cardiovascular disease.[1] Therefore, the inhibition of BSH presents a promising therapeutic strategy. A gut-restricted approach is particularly advantageous as it allows for the targeted modulation of the gut microbiome's metabolic output without causing systemic side effects.[1][3]

Mechanism of Action and Signaling Pathways

Gut-restricted BSH inhibitors are designed to act locally within the gastrointestinal tract to block the activity of bacterial BSHs. This leads to an accumulation of conjugated bile acids and a reduction in the production of secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA).[1][2] This shift in the bile acid pool can have several downstream effects on host signaling pathways.

Signaling Pathway Diagram

Caption: Signaling pathway of gut-restricted BSH inhibition.

Development and Characterization of a Gut-Restricted BSH Inhibitor

The development of effective gut-restricted BSH inhibitors has been a focus of recent research. One notable example is a second-generation inhibitor, AAA-10, which is a C3-sulfonated lithocholic acid analog.[1][2] This compound was designed for enhanced potency, reduced off-target effects, and durable in vivo efficacy.[1][2]

Quantitative Data Summary

| Compound | Target | Potency (IC50) | In Vivo Efficacy | Systemic Exposure | Reference |

| AAA-10 | Pan-BSH | Potent (specific values not publicly detailed) | Decreased fecal DCA and LCA | Low | [1][2] |

| First-generation inhibitors | BSH | Less potent than AAA-10 | Demonstrated proof-of-principle | Low gut permeability | [1] |

Experimental Workflow for Inhibitor Characterization

Caption: Experimental workflow for BSH inhibitor characterization.

Key Experimental Protocols

Detailed methodologies are crucial for the validation of novel BSH inhibitors. The following protocols are based on established methods in the field.

High-Throughput Screening (HTS) for BSH Inhibitors

A precipitation-based HTS assay can be used to efficiently screen large compound libraries for BSH inhibitory activity.[6]

-

Principle: The assay relies on the differential solubility of conjugated and deconjugated bile acids. Deconjugated bile acids are less soluble and precipitate out of solution at an acidic pH.

-

Protocol:

-

A high-purity BSH enzyme from a relevant bacterial strain (e.g., Lactobacillus salivarius) is prepared.[6]

-

The screening is performed in 96-well or 384-well microplates.[6]

-

Each well contains the BSH enzyme, a conjugated bile acid substrate (e.g., glycocholic acid), and a test compound.

-

The reaction is incubated at an optimized temperature and for a specific duration.

-

The reaction is stopped by acidification, which causes the precipitation of the deconjugated bile acid product.

-

The degree of precipitation is quantified by measuring the optical density, with a lower optical density indicating inhibition of BSH activity.

-

Hits are then validated using a standard BSH activity assay.[6]

-

In Vivo Efficacy Study in a Mouse Model

To assess the in vivo efficacy of a gut-restricted BSH inhibitor, a mouse model is utilized.[1]

-

Animal Model: Wild-type mice are used for these studies.

-

Protocol:

-

Mice are orally administered the BSH inhibitor (e.g., AAA-10) or a vehicle control for a specified period (e.g., 5 days).[1]

-

Fecal and cecal contents are collected at the end of the treatment period.

-

Bile acids are extracted from the collected samples.

-

The abundance of primary and secondary bile acids (specifically DCA and LCA) is quantified using liquid chromatography-mass spectrometry (LC-MS).[1]

-

A significant decrease in the levels of DCA and LCA in the treated group compared to the control group indicates in vivo BSH inhibition.[1]

-

To confirm gut-restriction, blood samples can be collected to measure the systemic exposure of the inhibitor.[1]

-

Future Directions and Therapeutic Applications

The development of potent and selective gut-restricted BSH inhibitors holds significant promise for the treatment of a range of diseases. By modulating the gut microbiome's influence on host physiology, these inhibitors could offer novel therapeutic avenues for metabolic disorders, inflammatory conditions, and potentially even certain types of cancer.[1][3] Further research is needed to fully elucidate the long-term effects of BSH inhibition and to translate these preclinical findings into clinical applications. The continued development of covalent inhibitors and other targeted approaches will be crucial in advancing this exciting field of drug discovery.[3]

References

- 1. A gut-restricted lithocholic acid analog as an inhibitor of gut bacterial bile salt hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases – MIT Center for Microbiome Informatics & Therapeutics (CMIT) [microbiome.mit.edu]

- 4. Bacterial bile salt hydrolase: an intestinal microbiome target for enhanced animal health | Animal Health Research Reviews | Cambridge Core [cambridge.org]

- 5. New insights into microbial bile salt hydrolases: from physiological roles to potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Bile Salt Hydrolase Inhibitors Using an Efficient High-Throughput Screening System | PLOS One [journals.plos.org]

The Role of GR-7 in Modulating Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GR-7 is a novel, gut-restricted covalent inhibitor of bile salt hydrolases (BSHs), enzymes widely expressed by gut bacteria. By selectively inhibiting BSHs, GR-7 modulates the composition of the bile acid pool within the gastrointestinal tract, leading to a significant shift from deconjugated and secondary bile acids towards conjugated primary bile acids. This targeted modulation of the gut microbiome's metabolic output presents a promising therapeutic avenue for studying and potentially treating diseases linked to dysregulated bile acid metabolism, without causing significant disruption to the overall microbial community structure. This technical guide provides an in-depth overview of GR-7, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its activity and experimental application.

Introduction to GR-7 and its Target: Bile Salt Hydrolases

The gut microbiome plays a critical role in host physiology, in part through its metabolism of host-derived bile acids. Primary bile acids, synthesized in the liver and conjugated to either glycine or taurine, are secreted into the gut to aid in lipid digestion. Gut bacteria, through the action of bile salt hydrolases (BSHs), deconjugate these primary bile acids, which is the gateway step to their subsequent transformation into secondary bile acids by other bacterial enzymes.[1][2][3]

GR-7 is a specifically designed small molecule that acts as a covalent pan-inhibitor of BSHs.[1] Its "gut-restricted" nature is a key feature, meaning it has low systemic exposure and acts primarily within the gastrointestinal tract.[4] By inhibiting BSHs, GR-7 prevents the deconjugation of primary bile acids, thereby altering the gut's metabolic landscape and influencing host-microbe interactions.[1][2]

Mechanism of Action of GR-7

GR-7 functions as a covalent suicide inhibitor. It contains an α-fluoromethyl ketone (α-FMK) moiety that reacts with the active site cysteine residue of BSH enzymes.[2][5] This covalent modification irreversibly inactivates the enzyme, preventing it from catalyzing the hydrolysis of the amide bond in conjugated bile acids.

Signaling Pathway Diagram

Caption: Mechanism of action of GR-7 in the gut lumen.

Quantitative Data on GR-7 Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity of GR-7 from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of GR-7

| Target | Assay Type | IC50 Value (nM) | Reference |

| B. thetaiotaomicron BSH | Purified enzyme | 427 | [3][6][7] |

| B. longum BSH | Purified enzyme | 108 | [3][6][7] |

| B. thetaiotaomicron | Growing bacterial culture | 1,070 | [3][7] |

| B. adolescentis | Growing bacterial culture | 237 | [3][7] |

Table 2: In Vivo Effects of GR-7 in Mice

| Parameter | Treatment Group | Value | Units | Notes | Reference |

| BSH Activity in Feces | Control | ~100 | % of Control | - | [5] |

| GR-7 (0.09% w/w in chow for 30h) | Significantly reduced | % of Control | Significant inhibition observed. | [5][6] | |

| GR-7 Concentration (8h post-diet change) | Feces | Detectable | - | GR-7 is present in the feces. | [5][6] |

| Cecal Contents | Detectable | - | GR-7 reaches the cecum. | [5][6] | |

| Liver | Not Detected | - | Demonstrates gut-restricted nature. | [5][6] | |

| Plasma | Not Detected | - | Demonstrates gut-restricted nature. | [5][6] | |

| Bacterial Community Composition | GR-7 vs. Vehicle | No significant difference | - | Taxon-based analysis showed no significant changes in relative abundance at the phylum level. | [8] |

| Microbial Biomass (CFU/g) | GR-7 vs. Vehicle | No significant difference | CFU/g | Measured at multiple time points post-gavage. | [8] |

Detailed Experimental Protocols

In Vitro BSH Inhibition Assay (Purified Enzyme)

-

Protein Expression and Purification: Recombinant BSH proteins from various gut bacteria (e.g., B. thetaiotaomicron, B. longum) are expressed and purified.

-

Inhibitor Pre-incubation: Purified BSH enzyme is pre-incubated with varying concentrations of GR-7 (or a vehicle control) for a defined period (e.g., 30 minutes).

-

Substrate Addition: A mixture of conjugated bile acids (e.g., taurocholic acid, glycocholic acid) is added to the enzyme-inhibitor mixture to initiate the reaction.

-

Reaction Quenching and Analysis: The reaction is stopped at various time points. The reaction mixture is then analyzed by UPLC-MS to quantify the formation of deconjugated bile acids.

-

IC50 Determination: The percentage of BSH inhibition is calculated for each GR-7 concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

BSH Inhibition in Growing Bacterial Cultures

-

Bacterial Strains and Culture Conditions: Select BSH-containing human gut bacterial strains (e.g., Bacteroides thetaiotaomicron, Bifidobacterium adolescentis) are cultured under anaerobic conditions in appropriate growth media.[6][7]

-

Inhibitor and Substrate Addition: Pre-log phase bacterial cultures are treated with a range of GR-7 concentrations and a specific conjugated bile acid substrate (e.g., TUDCA or TDCA).[8]

-

Incubation: The cultures are incubated anaerobically for a specified period (e.g., 24-48 hours).[8]

-

Analysis: The culture supernatant is analyzed by UPLC-MS to measure the extent of bile acid deconjugation.

-

Bacterial Viability Assay: To confirm that the observed inhibition is not due to bactericidal activity, bacterial viability is assessed by plating the cultures at the end of the experiment and counting colony-forming units (CFUs).[2][6]

In Vivo Mouse Study Protocol

-

Acclimation and Diet: Mice are acclimated and fed a standard chow diet.

-

Treatment Administration:

-

Sample Collection: Fecal pellets are collected at various time points post-treatment. At the end of the study, mice are euthanized, and cecal contents, liver, and plasma are collected.[5][6]

-

BSH Activity in Feces: Fresh fecal samples are resuspended, incubated with a deuterated conjugated bile acid substrate (e.g., GCDCA-d4), and the formation of the deconjugated product is quantified by UPLC-MS.[8]

-

GR-7 Quantification: The concentration of GR-7 in feces, cecal contents, liver, and plasma is measured by UPLC-MS to assess its distribution and gut-restriction.[5][6]

-

Microbiota Analysis (16S rRNA gene sequencing): DNA is extracted from fecal samples, and the V4 region of the 16S rRNA gene is amplified and sequenced to determine the bacterial community composition.

Experimental Workflow Diagram

Caption: High-level experimental workflow for evaluating GR-7.

Impact of GR-7 on the Gut Microbiota Community

A key finding from the in vivo studies is that GR-7, at effective concentrations for BSH inhibition, does not significantly alter the overall gut bacterial community composition or biomass.[8] This is a crucial advantage, as it allows for the targeted modulation of a specific metabolic function of the microbiota without the confounding effects of broad-spectrum antibiotics or other agents that cause dysbiosis. The lack of bactericidal activity against a range of gut bacteria further supports its use as a precise tool for studying the consequences of altered bile acid metabolism.[2][6]

Conclusion and Future Directions

GR-7 represents a significant advancement in the development of chemical probes to study the gut microbiome. Its potency as a pan-BSH inhibitor, coupled with its gut-restricted nature and minimal impact on microbial community structure, makes it an invaluable tool for elucidating the causal roles of deconjugated and secondary bile acids in host physiology and disease. Future research should focus on leveraging GR-7 to investigate the therapeutic potential of BSH inhibition in conditions such as hypercholesterolemia, obesity, and certain cancers where bile acid signaling is implicated. Furthermore, long-term studies are warranted to assess the chronic effects of sustained BSH inhibition on both the microbiome and the host.

References

- 1. Frontiers | New insights into microbial bile salt hydrolases: from physiological roles to potential applications [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. bidmc.theopenscholar.com [bidmc.theopenscholar.com]

- 4. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]

- 8. WO2020231776A1 - Small molecule modulators of gut bacterial bile acid metabolism - Google Patents [patents.google.com]

The Impact of Gut-Restricted Farnesoid X Receptor (FXR) Agonism on the Secondary Bile Acid Pool: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The farnesoid X receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids, playing a pivotal role in their synthesis, transport, and overall homeostasis. Systemic activation of FXR has been a therapeutic target for various metabolic and cholestatic liver diseases. However, this approach is often associated with undesirable side effects. A promising alternative strategy is the targeted activation of FXR in the intestine using gut-restricted agonists. This technical guide provides an in-depth analysis of the effects of these compounds, with a focus on the gut-restricted FXR agonist Fexaramine, on the secondary bile acid pool. It has been demonstrated that gut-restricted FXR activation significantly remodels the gut microbiota, leading to an enrichment of bacteria capable of converting primary bile acids into secondary bile acids, most notably lithocholic acid (LCA) and its conjugates. This alteration of the bile acid pool has profound implications for host metabolism and signaling, including the activation of the G-protein coupled bile acid receptor 1 (TGR5). This guide will detail the underlying mechanisms, present quantitative data on the changes in the secondary bile acid pool, provide comprehensive experimental protocols, and visualize the key signaling pathways and experimental workflows.

Mechanism of Action: Gut-Restricted FXR Agonism

Gut-restricted FXR agonists are designed to act predominantly within the gastrointestinal tract with minimal systemic absorption.[1] Fexaramine is a well-characterized synthetic, non-steroidal FXR agonist that exhibits this gut-restricted profile.[1][2]

Upon oral administration, Fexaramine activates FXR in the enterocytes of the ileum.[3] This activation initiates a signaling cascade with two major consequences for bile acid metabolism:

-

Induction of Fibroblast Growth Factor 15/19 (FGF15/19): Activated intestinal FXR strongly induces the expression and secretion of FGF15 (in rodents) and its human ortholog FGF19.[3][4] FGF15/19 enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4.[5][6] This binding activates a signaling pathway that represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[6] This feedback mechanism effectively reduces the overall production of primary bile acids.

-

Modulation of the Gut Microbiota: A key finding is that intestinal FXR activation by Fexaramine reshapes the composition of the gut microbiota.[7] This leads to an increased abundance of specific bacterial genera, such as Acetatifactor and Bacteroides, which possess bile salt hydrolase (BSH) and 7α-dehydroxylase activities.[7] These enzymes are crucial for the conversion of primary bile acids (cholic acid and chenodeoxycholic acid) into secondary bile acids (deoxycholic acid and lithocholic acid).[7]

The increased production of secondary bile acids, particularly LCA and its taurine-conjugated form (TLCA), leads to the activation of TGR5, a G-protein coupled receptor expressed on various cell types, including enteroendocrine L-cells.[7][8] TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis and energy metabolism.[7]

Quantitative Analysis of the Secondary Bile Acid Pool

The administration of the gut-restricted FXR agonist Fexaramine leads to significant alterations in the composition of the bile acid pool, with a notable increase in secondary bile acids across various biological compartments.

Table 1: Effect of Fexaramine on Secondary Bile Acid Concentrations

| Bile Acid Species | Tissue/Fluid | Fold Change (Fexaramine vs. Vehicle) | Reference |

| Taurolithocholic acid (TLCA) | Ileum | Marked Increase | [7] |

| Lithocholic acid (LCA) | Ileum | Marked Increase | [7] |

| Taurolithocholic acid (TLCA) | Colon | Marked Increase | [7] |

| Lithocholic acid (LCA) | Colon | Marked Increase | [7] |

| Taurolithocholic acid (TLCA) | Liver | Marked Increase | [7] |

| Lithocholic acid (LCA) | Liver | Marked Increase | [7] |

| Taurolithocholic acid (TLCA) | Serum | Marked Increase | [7] |

| Lithocholic acid (LCA) | Serum | Marked Increase | [7] |

Note: "Marked Increase" is stated in the source literature; precise fold-change values were not provided in a tabular format in the primary reference.

Experimental Protocols

This section outlines a typical experimental workflow for investigating the effects of a gut-restricted FXR agonist on the secondary bile acid pool in a preclinical mouse model.

Animal Model and Drug Administration

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old, are commonly used. Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

-

Acclimatization: Animals are acclimated for at least one week prior to the commencement of the experiment.

-

Grouping: Mice are randomly assigned to a vehicle control group and a Fexaramine treatment group (n=6-8 per group).

-

Drug Formulation: Fexaramine is suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water.

-

Administration: Fexaramine is administered via oral gavage at a dose of 50 mg/kg body weight, once daily for a period of 9 to 14 days.[7][9] The vehicle control group receives an equivalent volume of the vehicle.

Sample Collection

At the end of the treatment period, mice are fasted for 4-6 hours before being euthanized. The following samples are collected:

-

Blood: Blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation and stored at -80°C.

-

Tissues: Liver, ileum, and colon are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

-

Fecal Pellets: Fresh fecal pellets are collected from the colon and snap-frozen for gut microbiota analysis.

Bile Acid Extraction and Analysis by LC-MS/MS

-

Extraction from Plasma: To 50 µL of plasma, 200 µL of ice-cold methanol containing a mixture of deuterated bile acid internal standards is added. The mixture is vortexed and then centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

Extraction from Tissues: A known weight of tissue (e.g., 50 mg) is homogenized in 500 µL of ice-cold methanol with internal standards. The homogenate is centrifuged, and the supernatant is collected.

-

LC-MS/MS Analysis: Bile acid profiles are determined using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[10][11][12][13]

-

Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and acetonitrile/methanol with additives like formic acid and ammonium acetate to improve ionization.[11]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for sensitive and specific detection of individual bile acids and their conjugates.[10]

-

Quantification: The concentration of each bile acid is calculated based on the peak area ratio of the analyte to its corresponding deuterated internal standard.

-

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

-

DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available DNA isolation kit.

-

PCR Amplification: The V4 hypervariable region of the 16S rRNA gene is amplified by PCR using specific primers.

-

Sequencing: The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).[14][15]

-

Data Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into operational taxonomic units (OTUs) at a 97% similarity threshold. Taxonomic assignment is performed using a reference database such as Greengenes or SILVA. Alpha and beta diversity analyses are conducted to assess changes in the gut microbial community structure.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the experimental workflow.

Caption: Intestinal FXR signaling cascade initiated by a gut-restricted agonist.

Caption: Preclinical experimental workflow for studying gut-restricted FXR agonists.

Conclusion and Implications

The targeted activation of intestinal FXR with gut-restricted agonists like Fexaramine represents a sophisticated therapeutic strategy that leverages the gut-liver axis and the metabolic capacity of the gut microbiota. The primary effect on the secondary bile acid pool is a significant increase in LCA and its conjugates, driven by a reshaping of the gut microbial community. This elevation in secondary bile acids, in turn, activates TGR5 signaling, leading to beneficial metabolic outcomes.

For researchers and drug development professionals, these findings highlight the importance of considering the interplay between host receptors, the gut microbiota, and bile acid metabolism. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of gut-restricted FXR agonists for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The ability to modulate host metabolism through targeted intestinal signaling without systemic side effects makes this a highly attractive area for future drug discovery and development.

References

- 1. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fexaramine - Wikipedia [en.wikipedia.org]

- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue-specific Function of Farnesoid X Receptor in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combined metabolomics and 16S rDNA sequence analyses of the gut microbiome reveal the action mechanism of Fructus Akebiae against hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gnotobiotic Mouse Models for Studying Host-Microbe Interactions

A Note on Terminology: The term "Gut restricted-7" does not correspond to a recognized model or methodology in the scientific literature. This guide focuses on a foundational and highly relevant technology that achieves a "gut-restricted" environment: the gnotobiotic mouse model colonized with a defined microbial consortium. This approach provides a powerful, reductionist system to dissect the complex interplay between the host and specific gut microbes.[1][2][3]

Introduction to Gnotobiotic Models

Gnotobiology, derived from the Greek "gnōtos" (known) and "bios" (life), is the study of organisms in which the composition of associated microbial life is fully known.[1] Germ-free (GF) animals, which are raised in a completely sterile environment, serve as the baseline for these studies.[4] By introducing a single known microbe (mono-association), a few known microbes (oligo-association), or a complex but defined community, researchers can move beyond correlation to establish causation in host-microbe interactions.[3][5] This methodology is pivotal for understanding how the gut microbiota influences host physiology, including immune system development, metabolism, and resistance to pathogens.[2][6]

Models using a limited number of known organisms, such as the Altered Schaedler Flora (ASF) or the Oligo-Mouse-Microbiota (Oligo-MM¹²), create a tractable and reproducible system to study dietary interventions, microbe-microbe interactions, and host signaling pathways.[7][8]

Experimental Protocols

Generation and Maintenance of Gnotobiotic Mice

Maintaining a germ-free or gnotobiotic mouse colony requires stringent aseptic techniques and specialized equipment.[9]

Objective: To generate and maintain mice with a known microbial status (either germ-free or colonized with a defined consortium).

Key Methodologies:

-

Derivation: Germ-free mice are typically derived via aseptic hysterectomy or embryo transfer into a germ-free surrogate mother within a sterile isolator.[1] This prevents microbial contact from the mother's reproductive tract and skin.

-

Housing: Animals are housed in flexible-film or rigid plastic isolators that are maintained under positive pressure with HEPA-filtered air. All materials entering the isolator (food, water, bedding, cages) must be rigorously sterilized, typically by autoclaving or chemical sterilization (e.g., with peracetic acid or chlorine dioxide).

-

Husbandry: Standard animal care procedures are performed through glove ports. Aseptic technique is critical to prevent contamination.

-

Sterility Monitoring: Regular monitoring is essential to confirm the gnotobiotic status.[9] This involves:

-

Culturing: Swabs from fecal pellets, fur, and the isolator environment are cultured on various media under aerobic and anaerobic conditions.

-

Microscopy: Gram staining of fecal smears to visually check for the presence of bacteria.

-

Molecular Analysis: 16S rRNA gene PCR amplification from fecal DNA is the most sensitive method to detect bacterial contamination.[9]

-

Protocol for Colonization with a Defined Microbial Consortium

Objective: To colonize germ-free mice with a specific set of known bacteria.

Materials:

-

Germ-free mice (e.g., C57BL/6 strain, aged 6-8 weeks).

-

Anaerobically cultured bacterial strains of interest (e.g., members of a synthetic community).

-

Sterile, anaerobic phosphate-buffered saline (PBS) with a reducing agent (e.g., 0.1% L-cysteine).[10]

-

Sterile oral gavage needles.

Procedure:

-

Preparation of Inoculum:

-

Grow individual bacterial strains to a known density (e.g., late-log phase) under strict anaerobic conditions.

-

Wash the bacterial cells by centrifugation and resuspend them in sterile, anaerobic PBS.

-

Combine the desired strains to create the final consortium inoculum. The concentration of each strain should be predetermined (e.g., 10⁸ CFU/strain).

-

-

Transfer into Isolator: The prepared inoculum is transferred into the gnotobiotic isolator through a sterile port after surface sterilization of the container.[10]

-

Colonization:

-

Administer a defined volume (e.g., 200 µL) of the bacterial consortium to each germ-free mouse via oral gavage.[10]

-

House mice in cages designated for the specific consortium.

-

-

Verification of Colonization:

-

At specified time points post-colonization (e.g., 1, 2, and 4 weeks), collect fresh fecal pellets from each mouse.

-

Perform quantitative PCR (qPCR) with species-specific primers or 16S rRNA gene sequencing to confirm the presence and relative abundance of all inoculated strains.

-

Quantitative Data Presentation

Gnotobiotic models allow for precise measurement of host responses to specific microbial compositions. The tables below summarize representative quantitative data from studies comparing germ-free mice to those colonized with defined microbial communities, particularly those containing short-chain fatty acid (SCFA) producers.

Table 1: Immunological Phenotypes in the Colon

| Phenotype | Germ-Free (GF) | Colonized with SCFA-Producing Consortium | Statistical Significance | Reference |

|---|---|---|---|---|

| Regulatory T cells (Tregs) (% of CD4+ T cells) | 19.5 ± 1.87% | 29.8 ± 2.49% | p = 0.0099 | [11] |

| Total Number of Tregs (CD4+ FoxP3+) | ~1.5 x 10⁴ | ~4.0 x 10⁴ (with P. distasonis) | p < 0.01 | [11] |

| Frequency of Nrp1lo/- among Tregs | ~35% | ~60% (with B. caccae) | p < 0.001 |[11] |

Table 2: Cecal Metabolite Concentrations

| Metabolite (µmol/g) | Germ-Free (GF) | Colonized with P. distasonis | Statistical Significance | Reference |

|---|---|---|---|---|

| Acetate | ~5 | ~25 | p < 0.0001 | [11] |

| Propionate | Not Detected | ~10 | p < 0.0001 | [11] |

| Butyrate | Not Detected | ~8 | p < 0.0001 |[11] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines the typical workflow for a gnotobiotic mouse experiment designed to study the effect of a defined microbial consortium on the host immune system.

Caption: Workflow for a gnotobiotic mouse study.

Butyrate Signaling in Intestinal Epithelial Cells

Butyrate, a short-chain fatty acid produced by certain gut bacteria, is a key signaling molecule that regulates intestinal homeostasis.[12] It serves as the primary energy source for colonocytes and has potent anti-inflammatory and cell-cycle-regulating effects, primarily through the inhibition of histone deacetylases (HDACs).[13][14]

Caption: Butyrate signaling pathway in colonocytes.

References

- 1. Frontiers | Gnotobiotic Rodents: An In Vivo Model for the Study of Microbe–Microbe Interactions [frontiersin.org]

- 2. A guide to germ-free and gnotobiotic mouse technology to study health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Editorial: Employing Experimental Gnotobiotic Models to Decipher the Host-Microbiota Cross-Talk in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Use of Defined Microbial Communities To Model Host-Microbe Interactions in the Human Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gnotobiotic mouse model’s contribution to understanding host–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Foundational Gnotobiotics Concepts | Taconic Biosciences [taconic.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol: Generation, Maintenance, and Monitoring of Gnotobiotic Mice [impactt-microbiome.ca]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Identifying Gut Microbe-Host Phenotype Relationships Using Combinatorial Communities in Gnotobiotic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review [mdpi.com]

- 13. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to Preclinical Studies Involving Gut restricted-7 (GR-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gut restricted-7 (GR-7) is a potent, orally active, covalent pan-inhibitor of bile salt hydrolase (BSH), an enzyme expressed by gut bacteria.[1][2][3] Its design as a gut-restricted agent minimizes systemic exposure, thereby reducing the potential for off-target effects.[1][4][5][6][7] This technical guide provides a comprehensive overview of the preclinical data available for GR-7, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes from in vivo studies.

Core Mechanism of Action

GR-7 is a 3-sulfated variant of a parent compound, which increases its water solubility and confines it to the gastrointestinal tract upon oral administration.[1] It acts by covalently modifying the catalytic cysteine residue of bacterial BSH.[1] BSH is a key enzyme in the metabolism of bile acids, catalyzing the deconjugation of primary bile acids into secondary bile acids. By inhibiting BSH, GR-7 effectively decreases the levels of deconjugated bile acids in the gut.[1][2] This modulation of the bile acid pool is the primary mechanism through which GR-7 exerts its downstream physiological effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GR-7 and a typical experimental workflow for its preclinical evaluation.

Caption: Mechanism of action of this compound (GR-7) in the gut lumen.

Caption: General experimental workflow for preclinical evaluation of GR-7.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies involving GR-7.

Table 1: In Vivo Efficacy of GR-7 on BSH Activity and Bile Acid Composition

| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |

| C57BL/6 mice | Single oral gavage (10 mg/kg) | 2.5 days | Significant decrease in fecal BSH activity at day 1 and 1.5 post-gavage, with recovery by day 2. Significant increase in fecal conjugated bile acids and decrease in deconjugated bile acids at day 1 post-gavage. | [1] |

| C57BL/6 mice | 0.09% (w/w) in powdered chow | 30 hours | Significant inhibition of BSH activity in feces collected 8 hours post-diet change. GR-7 was detected in feces and cecal contents, but not in liver or plasma. | [4] |

| C57BL/6 mice | 0.03% (w/w) 3S-LCA-FMK (a GR-7 derivative) in chow | 7 days | Significant reduction of BSH activity over 1 week. The compound was not detectable in circulating plasma on day 4. | [4] |

Table 2: Effects of GR-7 in a NASH-HCC Mouse Model

| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |

| STAM mice | Administration of GR-7 (dose not specified) | Not specified | A trend towards a reduction in the number of liver tumors (P = 0.05). Significant reduction of Bacteroides massiliensis in the gut microbiota. | [8] |

Table 3: In Vitro and Ex Vivo BSH Inhibition

| Assay Type | Model System | GR-7 Concentration | Key Findings | Reference |

| In Vitro | Growing cultures of Gram-negative and Gram-positive bacteria | 100 µM | Inhibition of BSH activity. | [1] |

| Ex Vivo | Mouse fecal suspension | 20 µM | Complete inhibition of BSH activity. | [1] |

| In Vitro | Bifidobacterium longum NCTC 11818 | 100 µM | Significant decrease in the production of bacterial bile acid amidates (BBAAs). | [9] |

Detailed Experimental Protocols

Animal Studies

-

Animal Models:

-

C57BL/6 Mice: Used for general efficacy, pharmacokinetics, and gut-restriction studies.[1][4] Typically, 8-9 week old male mice are used.[1]

-

STAM Mice: A non-obese diabetic nonalcoholic steatohepatitis (NASH) to hepatocellular carcinoma (HCC) model. These mice are generated by a single subcutaneous injection of streptozotocin (200 µ g/head ) at birth, followed by a high-fat diet from weaning.[8]

-

-

Housing and Husbandry: Mice are typically maintained under a strict 12-hour light/dark cycle at a constant temperature (21 ± 1 °C) and humidity (55–65%).[1]

GR-7 Administration

-

Oral Gavage: A single dose of 10 mg/kg GR-7 is administered in a suitable vehicle.[1]

-

In-Chow Feeding: GR-7 is mixed with powdered chow at a concentration of 0.09% (w/w) and provided ad libitum.[4]

Sample Collection and Processing

-

Feces: Fecal pellets are collected at specified time points post-administration for BSH activity assays and bile acid profiling.[1][4]

-

Tissues and Plasma: At the end of the study, cecal contents, liver, and plasma are collected to assess the distribution of GR-7.[4]

BSH Activity Assay (Ex Vivo)

-

Fresh fecal samples are resuspended in a buffer (e.g., 20 mg/mL).[4]

-

The fecal suspension is incubated with a deuterated conjugated bile acid substrate, such as glycochenodeoxycholic acid-d4 (GCDCA-d4), at a concentration of 100 µM.[4]

-

The reaction is allowed to proceed for a defined period (e.g., 25 minutes).[4]

-

The formation of the deconjugated product is quantified using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[1][4]

Bile Acid Profiling

-

Bile acids are extracted from fecal samples.

-

The levels of various conjugated and deconjugated bile acid species are quantified using UPLC-MS.[1]

Pharmacokinetic Analysis

-

The concentration of GR-7 in feces, cecal contents, liver, and plasma is determined by UPLC-MS to confirm its gut-restricted nature.[4]

Microbiota Analysis

-

Fecal DNA is extracted, and 16S rRNA gene sequencing is performed to analyze the composition of the gut microbiota.[8]

In Vitro Cell-Based Assays

-

Toxicity: The toxicity of GR-7 is evaluated in human intestinal cell lines such as Caco-2 and NCI-H716.[1]

-

Receptor Activity: In vitro coactivator recruitment assays are used to determine if GR-7 acts as an agonist or antagonist for host receptors like the farnesoid X receptor (FXR) and TGR5.[1]

Conclusion

The preclinical data for this compound (GR-7) demonstrate its potential as a potent and selective inhibitor of bacterial BSH. Its gut-restricted properties are a key feature, designed to minimize systemic side effects. The available studies provide a solid foundation of evidence for its mechanism of action and in vivo efficacy in modulating the bile acid pool. Further investigation into its therapeutic potential for various metabolic and inflammatory diseases linked to dysregulated bile acid metabolism is warranted. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of GR-7 and similar gut-targeted therapeutics.

References

- 1. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7-tert-butylfascaplysin — TargetMol Chemicals [targetmol.com]

- 4. WO2020231776A1 - Small molecule modulators of gut bacterial bile acid metabolism - Google Patents [patents.google.com]

- 5. Trust Your Gut: Strategies and Tactics for Intestinally Restricted Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advancements in intestinally restricted drugs: Applications, targets, and design strategies [accscience.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Gut insulin action protects from hepatocarcinogenesis in diabetic mice comorbid with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Therapeutic Potential of the Gut-Homing Receptor GPR15 in Inflammatory Bowel Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease and Ulcerative Colitis, is characterized by chronic, uncontrolled inflammation of the gastrointestinal tract, driven in large part by the infiltration of pathogenic immune cells. Therapeutic strategies that selectively target the gut immune system offer the promise of enhanced efficacy and reduced systemic side effects. This document provides an in-depth technical overview of G protein-coupled receptor 15 (GPR15), a chemoattractant receptor that plays a pivotal role in T lymphocyte trafficking to the large intestine. We explore its complex, species-specific role in IBD pathogenesis, detail its signaling mechanisms, present preclinical data supporting its therapeutic potential, and provide methodologies for key experimental models used in its evaluation.

Introduction: The Rationale for Gut-Restricted IBD Therapy

The pathophysiology of IBD involves a massive recruitment of leukocytes from the bloodstream into the intestinal mucosa. This process is orchestrated by a specific set of "homing receptors" on lymphocytes and their corresponding ligands on the gut endothelium. The success of vedolizumab, a monoclonal antibody targeting the α4β7 integrin, has validated the gut-homing pathway as a prime therapeutic target. By blocking the "zip code" that directs inflammatory cells to the gut, such therapies can mitigate intestinal inflammation with minimal impact on systemic immunity.

G protein-coupled receptor 15 (GPR15) has emerged as another critical gut-homing receptor, specifically for the large intestine.[1][2][3] Initially identified as a co-receptor for HIV, its role in directing T cell migration makes it a compelling target for IBD intervention.[4] However, its function is nuanced, with differing roles in regulatory and effector T cell populations and notable differences between murine models and human disease, which has critical implications for drug development.[5][6]

GPR15: Mechanism of Action and Signaling

GPR15 is an orphan GPCR that controls the specific homing of T cells to the large intestine lamina propria (LILP).[1][2] Its function is mediated by its natural ligand, GPR15L (also known as C10orf99), which is expressed by colonic epithelial cells.[7][8]

GPR15 Signaling Pathway

Upon binding GPR15L, GPR15 is believed to signal through Gαi proteins, a common pathway for chemokine receptors.[2] This initial signal acts as a crucial "inside-out" signaling step that primes T cells for firm adhesion to the intestinal endothelium. Specifically, GPR15 activation enhances the adhesive function of integrins, such as α4β7 and α4β1, promoting their binding to endothelial ligands like MAdCAM-1 and VCAM-1, respectively.[5][9][10] This positions GPR15 as a key controller of T cell adhesion and subsequent transmigration into the colon tissue.[9] Anti-GPR15 antibodies have been shown to effectively block this process in vitro and in vivo.[5][9]

Caption: GPR15 signaling cascade promoting T cell adhesion.

Transcriptional Regulation of GPR15

The expression of GPR15 is not static and is controlled by a network of transcription factors that are themselves influenced by the gut microenvironment. The aryl hydrocarbon receptor (Ahr) plays a central role in promoting GPR15 expression by directly binding to its gene locus.[3] This activity is further modulated by key T cell lineage-defining transcription factors:

-

Foxp3: Promotes GPR15 expression by enhancing Ahr's ability to bind the Gpr15 locus, which is crucial for regulatory T cell (Treg) homing in mice.[3]

-

RORγt: Inhibits GPR15 expression, at least in part by competing with Ahr for binding sites.[3] This interplay helps define the balance of different T cell subsets in the gut.

Caption: Transcriptional control of GPR15 expression.

Preclinical and Clinical Evidence

The role of GPR15 in colitis is complex, with studies in knockout mice revealing a dual function depending on the specific T cell populations driving the inflammation. In humans, data points towards a more pro-inflammatory role, making it an attractive therapeutic target.

Data from Murine Colitis Models

Studies using Gpr15-deficient mice have yielded seemingly contradictory results that highlight the receptor's differential role on Treg versus effector T (Teff) cells.

| Model | Mouse Strain | Key Finding | Implication | Reference |

| T-Cell Transfer Colitis | Rag2-/- recipients of CD45RB high T cells | Gpr15-KO T cells fail to induce colitis; mice are protected from weight loss and inflammation. | GPR15 is required for the homing of pathogenic effector T cells to the colon. | [6][11] |

| Citrobacter rodentium Colitis | Gpr15-KO | Gpr15-KO mice suffer more severe weight loss and inflammation. | GPR15-mediated homing of Tregs is critical for resolving infectious colitis. | [2][11] |

| DSS-Induced Colitis | Gpr15-KO | Gpr15-KO mice exhibit exacerbated disease (increased weight loss, higher DAI scores). | Suggests a dominant protective role for GPR15+ Tregs in this innate-immunity driven model. | [12] |

| TNBS-Induced Colitis | Gpr15-KO | Gpr15-KO mice show attenuated disease compared to wild-type. | Suggests a pathogenic role for GPR15+ cells (likely Th1/Th17) in this Th1-skewed model. | [12] |

Data from Human Studies and Humanized Models

In contrast to mice, GPR15 in humans appears to be poorly expressed by colon Tregs but is expressed by effector T cells, including pathogenic Th2 cells in ulcerative colitis.[5] This species-specific difference is critical and positions GPR15 as a potential target for blocking inflammation in human IBD.

| Study Type | Population / Model | Key Quantitative Finding | Implication | Reference |

| Expression Analysis | Peripheral blood T cells from UC patients vs. controls | Significant increase in GPR15 expression on Tregs in UC peripheral blood, but not on Teffs. | GPR15 may guide Tregs to the colon, but its role within the tissue is complex. | [13][14][15] |

| Expression Analysis | Colonic biopsies from UC patients | GPR15 expression is significantly enhanced on T cells in non-inflamed tissue but not inflamed tissue. | Suggests downregulation in inflamed environments or a primary role in surveillance. | [13][14][15] |

| In Vitro Adhesion Assay | Human T cells | Anti-GPR15 antibodies effectively blocked T cell adhesion to MAdCAM-1 and VCAM-1. | Direct evidence that blocking GPR15 can prevent a key step in gut homing. | [5][9] |

| Humanized Mouse Model | NSG mice with DSS colitis receiving human T cells | siRNA blockade of GPR15 reduced homing of UC Teff cells to the inflamed colon, but did not affect UC Treg homing. | In a human context, GPR15 is more critical for effector cell homing than regulatory cell homing. | [16][17][18] |

Therapeutic Strategies Targeting GPR15

Based on the evidence, particularly from human studies, the primary therapeutic strategy is the development of GPR15 antagonists to block the recruitment of pathogenic effector T cells to the colon.

-

Monoclonal Antibodies: Antagonist antibodies that bind to the extracellular domain of GPR15 could prevent its interaction with GPR15L, thereby inhibiting the downstream signaling that leads to integrin activation and cell adhesion.[5][9]

-

Small Molecule Inhibitors: Development of small molecule antagonists that can block the GPR15 signaling cascade offers an alternative oral therapeutic modality.

-

Targeting the Ligand: While blocking the ligand GPR15L is a possibility, recent evidence suggests GPR15L may have GPR15-independent functions that promote epithelial barrier repair, complicating this approach.[19]

Detailed Experimental Protocols

Reproducible and well-characterized animal models are essential for evaluating the efficacy of GPR15-targeted therapies.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This is a widely used model for inducing acute or chronic colitis that mimics aspects of ulcerative colitis. The pathology is driven primarily by innate immune responses resulting from epithelial barrier disruption.

-

Objective: To assess the role of GPR15 in an innate-driven colitis model.

-

Materials: Dextran sulfate sodium (DSS, MW 36-50 kDa), C57BL/6 mice (or Gpr15-KO on a C57BL/6 background), drinking bottles, analytical balance.

-

Acute Protocol:

-

Prepare a 2.5% - 3.0% (w/v) DSS solution in autoclaved drinking water.[20][21] The exact concentration should be optimized for the specific animal facility.

-

Administer the DSS solution as the sole source of drinking water to 8-10 week old mice for 5-7 consecutive days.[22][23] Control mice receive regular autoclaved water.

-

Monitor mice daily for body weight, stool consistency, and presence of blood (Hemoccult test). Calculate a Disease Activity Index (DAI) based on these parameters.

-

At day 7 (or predetermined endpoint), euthanize mice.

-

Collect colon tissue for length measurement, histological analysis (H&E staining), and myeloperoxidase (MPO) assay to quantify neutrophil infiltration.[23]

-

T-Cell Transfer Model of Colitis

This model recapitulates the T-cell-driven pathology of IBD, particularly Crohn's Disease, and is essential for studying adaptive immune responses.

-

Objective: To evaluate the necessity of GPR15 for pathogenic T-cell homing and colitis induction.

-

Materials: Gpr15-KO and wild-type donor mice, immunodeficient recipient mice (e.g., Rag1-/- or Rag2-/-), magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) equipment, anti-CD4, anti-CD45RB antibodies.

-

Protocol:

-

Isolate splenocytes from donor mice.

-

Purify CD4+ T cells using negative selection MACS beads.

-

Isolate the naive T cell population by sorting for CD4+CD45RBhigh cells via FACS.

-

Inject 4-5 x 105 sorted naive T cells intraperitoneally into recipient Rag-/- mice.

-

Monitor recipient mice weekly for weight loss and signs of colitis (diarrhea, hunched posture) for 4-8 weeks.

-

At endpoint, harvest colons for histological scoring and isolate lamina propria lymphocytes to analyze T cell infiltration and cytokine production (e.g., IFN-γ, IL-17) by flow cytometry.[6]

-

Caption: General workflow for preclinical evaluation in IBD models.

Conclusion and Future Directions

GPR15 is a functionally important, gut-selective homing receptor that plays a significant, albeit complex, role in the pathogenesis of IBD. While its function in murine models is dichotomous—mediating both regulatory and effector T cell homing—evidence from human T cells points more directly to a pro-inflammatory role by guiding effector cells to the colon.[5][16] This makes GPR15 a promising therapeutic target for IBD, particularly for ulcerative colitis. The development of GPR15-antagonist monoclonal antibodies or small molecules represents a rational therapeutic strategy. Future research should focus on further elucidating the downstream signaling pathways of GPR15, confirming the therapeutic window for GPR15 blockade in more advanced preclinical models, and identifying patient populations most likely to respond to a GPR15-targeted therapy.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. GPR15-mediated homing controls immune homeostasis in the large intestine mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ahr-Foxp3-RORγt axis controls gut homing of CD4 + T cells by regulating GPR15 — JRNLclub, the online journal club [jrnlclub.org]

- 4. cyagen.com [cyagen.com]

- 5. researchgate.net [researchgate.net]

- 6. Role and species–specific expression of colon T cell homing receptor GPR15 in colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Blocking GPR15 Counteracts Integrin-dependent T Cell Gut Homing in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Emerging roles of a chemoattractant receptor GPR15 and ligands in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differential expression of GPR15 on T cells during ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential expression of GPR15 on T cells during ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 16. Differential effects of α4β7 and GPR15 on homing of effector and regulatory T cells from patients with UC to the inflamed gut in vivo | Gut [gut.bmj.com]

- 17. Differential effects of α4β7 and GPR15 on homing of effector and regulatory T cells from patients with UC to the inflamed gut in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential effects of α4β7 and GPR15 on homing of effector and regulatory T cells from patients with UC to the inflamed gut in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. C10ORF99 (GPR15L) increases susceptibility to colitis and colitis-induced colorectal cancer via GPR15-independent mechanisms, while mediating GPR15-dependent T cell migration to the large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. yeasenbio.com [yeasenbio.com]

- 22. researchgate.net [researchgate.net]

- 23. socmucimm.org [socmucimm.org]

A Technical Guide to GR-7 and its Impact on Gut Barrier Function

Disclaimer: Information regarding a specific molecule or drug designated "GR-7" in the context of gut barrier function is not publicly available in the reviewed scientific literature. Therefore, this document presents a hypothetical framework for such a compound, illustrating the kind of data and experimental approaches that would be relevant for its evaluation. The data and specific mechanisms described herein are illustrative and based on established principles of intestinal barrier research.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intestinal Barrier and Its Critical Role

The intestinal epithelium is a single layer of cells that forms a critical barrier between the external environment of the gut lumen and the internal host milieu.[1][2] This barrier has the dual function of absorbing essential nutrients while preventing the translocation of harmful luminal contents, such as microorganisms, toxins, and antigens, into the systemic circulation.[1][3] The integrity of this barrier is maintained by several components, including a mucus layer, antimicrobial peptides, and intercellular junctional complexes, most notably tight junctions (TJs) and adherens junctions (AJs).[1]

A compromised gut barrier, often referred to as "leaky gut," is associated with increased intestinal permeability. This condition allows for the passage of endotoxins like lipopolysaccharide (LPS) into the bloodstream, which can trigger chronic, low-grade inflammation.[4] Such dysfunction is implicated in the pathogenesis of a wide range of gastrointestinal and systemic diseases, including inflammatory bowel disease (IBD), celiac disease, food allergies, and metabolic disorders.[3][4] Consequently, therapeutic strategies aimed at enhancing gut barrier function represent a promising avenue for disease prevention and treatment.[5]

This whitepaper explores the preclinical profile of GR-7, a hypothetical therapeutic compound designed to enhance intestinal barrier integrity. We will delve into its proposed mechanism of action, present illustrative data from key in vitro and in vivo experiments, and provide detailed experimental protocols relevant to its study.

Proposed Mechanism of Action of GR-7

GR-7 is hypothesized to exert its barrier-enhancing effects through the upregulation of key tight junction proteins via a specific signaling cascade. The proposed mechanism involves the activation of an apical membrane receptor, leading to the downstream activation of transcription factors that promote the expression of genes encoding for proteins such as Claudin-1, Occludin, and Zonula Occludens-1 (ZO-1). These proteins are critical for the formation and maintenance of tight junctions, which regulate paracellular permeability.[3]

Caption: Proposed signaling pathway for GR-7 in intestinal epithelial cells.

Preclinical Evidence for GR-7

The efficacy of GR-7 in enhancing gut barrier function has been assessed in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Efficacy in Caco-2 Cell Monolayers

Caco-2 cells, a human colon adenocarcinoma cell line, are widely used to model the intestinal barrier in vitro. When grown on semi-permeable supports, they differentiate to form a monolayer with well-defined tight junctions.

Table 1: Effect of GR-7 on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers

| Treatment Group | Concentration | Mean TEER (Ω·cm²) | % Change from Control | p-value |

|---|---|---|---|---|

| Vehicle Control | - | 350 ± 25 | - | - |

| GR-7 | 10 µM | 490 ± 30 | +40% | <0.01 |

| GR-7 | 50 µM | 630 ± 40 | +80% | <0.001 |

| GR-7 | 100 µM | 710 ± 35 | +103% | <0.001 |

Table 2: Effect of GR-7 on Paracellular Permeability to FITC-Dextran (4 kDa) in Caco-2 Monolayers

| Treatment Group | Concentration | FITC-Dextran Flux (ng/cm²/hr) | % Reduction from Control | p-value |

|---|---|---|---|---|

| Vehicle Control | - | 150 ± 15 | - | - |

| GR-7 | 10 µM | 105 ± 12 | -30% | <0.05 |

| GR-7 | 50 µM | 72 ± 10 | -52% | <0.01 |

| GR-7 | 100 µM | 58 ± 8 | -61% | <0.001 |

In Vivo Efficacy in a DSS-Induced Colitis Mouse Model

The dextran sulfate sodium (DSS) model is a well-established in vivo model for inducing colitis and gut barrier dysfunction in rodents.

Table 3: Effect of GR-7 on In Vivo Intestinal Permeability in DSS-Treated Mice

| Treatment Group | Dose (mg/kg) | Serum FITC-Dextran (ng/mL) | % Reduction from DSS Control | p-value |

|---|---|---|---|---|

| Healthy Control | - | 150 ± 20 | - | - |

| DSS + Vehicle | - | 680 ± 55 | - | - |

| DSS + GR-7 | 10 | 450 ± 40 | -33.8% | <0.05 |

| DSS + GR-7 | 50 | 290 ± 35 | -57.4% | <0.001 |

Table 4: Effect of GR-7 on Tight Junction Protein Expression in Colon Tissue (Western Blot Densitometry)

| Treatment Group | Dose (mg/kg) | Claudin-1 (Relative Units) | Occludin (Relative Units) | ZO-1 (Relative Units) |

|---|---|---|---|---|

| Healthy Control | - | 1.00 ± 0.10 | 1.00 ± 0.12 | 1.00 ± 0.11 |

| DSS + Vehicle | - | 0.35 ± 0.08 | 0.42 ± 0.09 | 0.51 ± 0.07 |

| DSS + GR-7 | 50 | 0.85 ± 0.11* | 0.89 ± 0.10* | 0.92 ± 0.09* |

*p < 0.01 vs. DSS + Vehicle

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

In Vitro Barrier Function Assay

This protocol describes the measurement of TEER and paracellular flux in Caco-2 cell monolayers.

Caption: Experimental workflow for in vitro gut barrier function assays.

Methodology:

-

Cell Culture: Caco-2 cells are seeded at a density of 6 x 10⁴ cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size) and cultured for 21 days to allow for differentiation and formation of a monolayer.

-

Treatment: On day 21, the cell culture medium is replaced with fresh medium containing GR-7 at various concentrations or a vehicle control. The cells are incubated for 24 hours.

-

TEER Measurement: Before permeability measurement, the Transepithelial Electrical Resistance (TEER) of the monolayer is measured using an epithelial voltohmmeter. TEER values are corrected by subtracting the resistance of a blank insert and are expressed as Ω·cm².

-

Paracellular Permeability Assay: Following TEER measurement, the medium in the apical chamber is replaced with medium containing 1 mg/mL of 4 kDa FITC-dextran. The plates are incubated for 2 hours at 37°C.

-

Quantification: A sample is collected from the basolateral chamber, and the concentration of FITC-dextran is determined by measuring fluorescence intensity (excitation 485 nm, emission 528 nm) with a plate reader. A standard curve is used to calculate the flux.

In Vivo Intestinal Permeability Assay

This protocol details the assessment of intestinal permeability in the DSS-induced colitis mouse model.

Methodology:

-

Induction of Colitis: C57BL/6 mice receive 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days to induce colitis and disrupt the gut barrier. Control mice receive regular drinking water.

-

Treatment: During the 7 days of DSS administration, mice are treated daily with GR-7 (e.g., 10 or 50 mg/kg) or a vehicle control via oral gavage.

-

Permeability Assessment: On day 8, mice are fasted for 4 hours and then orally gavaged with FITC-dextran (600 mg/kg body weight).

-

Blood Collection: After 4 hours, blood is collected via cardiac puncture, and serum is prepared by centrifugation.

-

Quantification: The concentration of FITC-dextran in the serum is measured using a fluorescence spectrophotometer against a standard curve prepared with serially diluted FITC-dextran in serum from untreated mice.

Conclusion and Future Directions

The presented hypothetical data for GR-7 demonstrate its potential as a potent enhancer of intestinal barrier function. The compound shows a dose-dependent ability to increase transepithelial electrical resistance, reduce paracellular permeability in vitro, and restore barrier integrity in a preclinical model of colitis. The proposed mechanism, involving the upregulation of key tight junction proteins, provides a clear rationale for its observed efficacy.